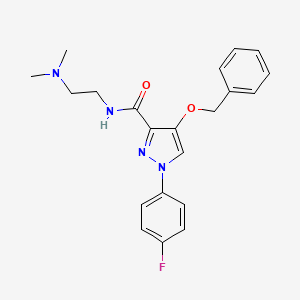

4-(benzyloxy)-N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Description

This compound features a pyrazole core substituted at position 1 with a 4-fluorophenyl group, at position 4 with a benzyloxy moiety, and at position 3 with a carboxamide linked to a 2-(dimethylamino)ethyl side chain.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethyl]-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN4O2/c1-25(2)13-12-23-21(27)20-19(28-15-16-6-4-3-5-7-16)14-26(24-20)18-10-8-17(22)9-11-18/h3-11,14H,12-13,15H2,1-2H3,(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXNBEBYXREILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C1=NN(C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(benzyloxy)-N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Molecular Characteristics

The molecular formula of this compound is with a molecular weight of approximately 356.42 g/mol. Its structure includes a pyrazole ring, a benzyloxy group, and a dimethylamino ethyl side chain, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 356.42 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1170882-90-2 |

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound, particularly its effects on various cancer cell lines. A notable study evaluated its cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with IC50 values indicating selective potency against specific cancer types:

- SiHa Cells : IC50 = 3.60 ± 0.45 µM

- PC-3 Cells : IC50 = 2.97 ± 0.88 µM

- MCF-7 Cells : Higher IC50 values (>50 µM), indicating lower potency.

These findings suggest that this compound may act as a selective anticancer agent, particularly effective against cervical and prostate cancers while showing less effect on breast cancer cells .

The mechanism by which this compound exerts its anticancer effects appears to involve inhibition of tubulin polymerization at the colchicine-binding site, similar to other known anticancer agents. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in sensitive cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, preliminary studies have indicated potential anti-inflammatory activity. The compound was evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. Results showed that it could suppress COX enzyme activity, suggesting a possible role in managing inflammatory conditions .

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on the cytotoxic effects of this compound across multiple cancer cell lines. The study involved treating cells with varying concentrations of the compound and assessing viability through standard MTT assays. The findings highlighted significant differences in sensitivity among the different cell lines, emphasizing the need for targeted approaches in cancer therapy.

Case Study 2: In Vivo Studies

Further research is necessary to validate these in vitro findings through in vivo studies. Animal models would provide insights into pharmacokinetics, bioavailability, and overall therapeutic efficacy in a living organism.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, show promise as anticancer agents. The mechanism often involves the inhibition of specific enzyme pathways that are crucial for cancer cell proliferation. For instance, compounds similar to 4-(benzyloxy)-N-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been investigated for their ability to inhibit tumor growth in various cancer models, including prostate and breast cancer .

Neurological Applications

The dimethylaminoethyl group suggests potential interactions with neurotransmitter systems. Research has pointed to the effectiveness of similar compounds in modulating pathways related to neurotransmitters, which could have implications for treating neurological disorders such as depression and anxiety . The ability to cross the blood-brain barrier is also a critical factor for such applications.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease. Inhibitors of this enzyme can help increase acetylcholine levels in the brain, potentially improving cognitive function and memory .

Synthetic Applications

The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives. The synthetic routes often involve:

- Condensation Reactions : Combining pyrazole with appropriate amines and carboxylic acids.

- Functionalization : Modifying the benzyloxy and dimethylamino groups to enhance solubility and bioactivity.

These synthetic methodologies are crucial for developing analogs with improved pharmacological profiles .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

Case Study 1: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer properties against various cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, leading to apoptosis in cancer cells .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in animal models of neurodegeneration. The study found that administration led to improved cognitive function and reduced markers of oxidative stress in the brain, suggesting potential therapeutic applications for neurodegenerative diseases .

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The following table summarizes key analogs and their structural/functional differences:

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The 4-fluorophenyl group (common in the target compound and 29b) may enhance receptor binding via halogen interactions. In 29b, additional 2,6-dimethoxyphenyl substituents likely improve NTS1/NTS2 affinity due to increased electron density . Side Chain Modifications: The dimethylaminoethyl group in the target compound could enhance solubility compared to sulfonamide (4h) or carboxylic acid (29b) derivatives. However, sulfonamides (e.g., compound in ) may improve antibacterial activity.

Synthetic Yields and Purification :

- The compound from had a 32% yield after flash chromatography, suggesting synthetic challenges in pyrazole carboxamide derivatization. The target compound’s synthesis (if similar to ) may require optimized conditions for scalability.

Receptor Specificity: Analogs like 29b with cyclohexanecarboxylic acid side chains showed potent activity in calcium mobilization assays (EC₅₀ < 100 nM for NTS1), whereas the target compound’s dimethylaminoethyl group might favor different receptor targets (e.g., GPCRs or kinases) .

Q & A

Q. What synthetic methodologies are reported for pyrazole-3-carboxamide derivatives, and how can they be adapted for this compound?

A multi-step synthesis approach is commonly employed for pyrazole-3-carboxamide derivatives. For example, condensation reactions between substituted benzaldehydes and aminotriazoles under reflux conditions (ethanol, glacial acetic acid) yield intermediates, followed by functionalization of the pyrazole core . Adaptations may include substituting 4-fluorophenyl groups at the pyrazole N1 position and introducing the benzyloxy group at C4 via nucleophilic substitution. Optimization of reaction time, solvent polarity, and catalytic conditions (e.g., acid/base) is critical for improving yields .

Q. How is the structural characterization of this compound typically performed?

X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated for structurally similar pyrazole derivatives (e.g., dihedral angles between fluorophenyl and pyrazole rings, hydrogen bonding patterns) . Spectroscopic methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., 4-fluorophenyl protons at δ ~7.2–7.5 ppm) .

- Mass spectrometry (HRMS) : To confirm molecular ion peaks and fragmentation patterns .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The dimethylaminoethyl side chain enhances solubility in polar solvents (e.g., DMSO, ethanol), while the benzyloxy and fluorophenyl groups contribute to hydrophobic interactions. Stability studies under varying pH (e.g., 4–9) and temperature (e.g., 25–40°C) are recommended to assess degradation pathways .

Advanced Research Questions

Q. How can conflicting spectral data for pyrazole derivatives be resolved during characterization?

Discrepancies in NMR or IR spectra often arise from tautomerism (e.g., pyrazole NH tautomers) or solvent effects. For example:

- Dynamic NMR experiments at elevated temperatures can detect tautomeric equilibria .

- DFT calculations (e.g., Gaussian09) can predict optimized geometries and simulate spectra for comparison with experimental data .

- Crystallographic validation resolves ambiguities in substituent orientation .

Q. What strategies are effective in optimizing the biological activity of this compound?

Structure-activity relationship (SAR) studies suggest:

- Fluorophenyl substitution : Enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) .

- Dimethylaminoethyl side chain : Modulates membrane permeability and pharmacokinetic properties .

- Benzyloxy group : May influence metabolic stability via steric hindrance of oxidative metabolism . In vitro assays (e.g., enzyme inhibition, cytotoxicity) should be paired with molecular docking (e.g., AutoDock Vina) to prioritize derivatives .

Q. How can synthetic yields be improved for large-scale production of this compound?

Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in pyrazole formation .

- Catalytic systems : Use of Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .

- Purification techniques : Gradient flash chromatography or recrystallization from ethanol/water mixtures to isolate high-purity products .

Q. What analytical techniques are recommended for detecting impurities or byproducts?

- HPLC-MS : To identify low-abundance byproducts (e.g., de-fluorinated or oxidized derivatives) .

- TGA/DSC : To monitor thermal decomposition profiles and polymorphic transitions .

- ²⁹Si NMR (if silane reagents are used): To trace residual catalyst impurities .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, compound concentration). Mitigation strategies include:

- Standardized protocols : Use of positive controls (e.g., cisplatin for cytotoxicity) and replicate experiments .

- Meta-analysis : Cross-referencing data from structurally analogous compounds (e.g., 5-(4-fluorophenyl)-pyrazole derivatives) to identify trends .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- SwissADME : Predicts logP, solubility, and drug-likeness parameters .

- Molinspiration : Estimates bioactivity scores for target classes (e.g., GPCRs, ion channels) .

- COSMO-RS : Models solvent interactions for crystallization optimization .

Methodological Recommendations

Q. What in silico approaches are recommended for toxicity profiling?

- ProTox-II : Predicts organ-specific toxicity (e.g., hepatotoxicity) and carcinogenicity .

- AMES test simulations : To assess mutagenic potential via bacterial reverse mutation models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.